(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742635 | |
| Record name | 2-{[(3R)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260613-92-0 | |
| Record name | 2-{[(3R)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of pyridine N-oxide and ®-3-chloropyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.
Scientific Research Applications
Pharmacological Research
(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been investigated for its pharmacological properties, particularly in relation to neurological disorders. Its interaction with various receptors makes it a candidate for drug development targeting:
- Neurotransmitter Systems : The compound may influence neurotransmitter pathways, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
- Potential Therapeutic Uses : It is being studied for applications in treating conditions such as depression and anxiety due to its effects on central nervous system receptors.
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of this compound. For instance:
- Mechanism of Action : Research indicates that it may reduce neuronal apoptosis in models of oxidative stress by modulating signaling pathways like MAPK, which are vital for cell survival.
- Case Study : In a model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative damage and improved cognitive function, suggesting its role in protecting neuronal integrity.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. This application is particularly relevant in the development of new antibiotics:
- Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
- Studies : Laboratory tests have shown effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.
Material Science
This compound is also being explored for applications in material science:
- Polymer Development : Its unique structure allows it to be utilized as a building block in the synthesis of polymers with specific properties.
- Coatings : The compound's chemical behavior can enhance the performance of coatings used in various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key analogs differ in substituent placement and functional groups on the pyridine or pyrrolidine moieties. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
- Solubility : The parent compound requires sonication and heating to 37°C for optimal solubility in polar solvents like DMSO or water . In contrast, the methoxy-substituted analog (1707365-92-1) may exhibit better aqueous solubility due to its polar substituent .
- Stability : Most analogs share similar storage requirements (e.g., -20°C to -80°C), but sterically hindered derivatives like 1713162-92-5 might exhibit lower thermal stability .
Purity and Handling
All analogs listed above are provided at ≥95% purity for research use . However, betahistine hydrochloride (CAS: 5579-84-0), a structurally distinct pyridine derivative, meets pharmacopeial standards (99.0–101.0% purity), highlighting regulatory differences between research chemicals and approved pharmaceuticals .
Biological Activity
(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄Cl₂N₂O
- Molecular Weight : Approximately 237.13 g/mol
- Form : Typically encountered as a dihydrochloride salt, enhancing solubility in aqueous environments.
The compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group, which contributes to its unique chemical behavior and potential pharmacological applications.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notable areas of investigation include:
- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antibacterial and antifungal activities.
- Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines, although specific IC50 values are yet to be fully established.
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs) .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate receptor activity, influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets involved.
Structure-Activity Relationship (SAR)
SAR studies have highlighted the role of structural modifications in enhancing biological activity. Key findings include:
- Pyrrolidine Substitution : The presence of the pyrrolidin-3-yloxy group appears to enhance binding affinity to biological targets.
- Hydrophobic Interactions : Modifications that increase lipophilicity have been shown to improve cellular uptake and overall potency.
The following table summarizes some SAR findings related to similar compounds:
| Compound | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Pyridine + Morpholine | Moderate Anticancer | 150 nM |
| Compound B | Pyridine + Pyrrolidine | Enhanced Antimicrobial | 75 nM |
| This compound | Pyridine + Pyrrolidin-3-yloxy | Potential Anticancer & Neuroactive | TBD |
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. A study reported an IC50 value indicating significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Investigations : Research focusing on its interaction with nAChRs has shown promise in modulating receptor activity, which could lead to therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and how do reaction parameters affect yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and pyrrolidin-3-ol under basic conditions. For example, analogous compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using NaOH in dichloromethane, followed by HCl treatment to form the dihydrochloride salt . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Reactions often proceed at 50–80°C to balance yield and side reactions .
- Purification : Recrystallization or column chromatography achieves >95% purity .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste disposal : Neutralize acidic waste before disposal via licensed hazardous waste services .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of unreacted precursors .
- Elemental Analysis : Verify Cl⁻ content matches theoretical values (e.g., ~23.8% for dihydrochloride salts) .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity in the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)-proline-derived catalysts to enhance stereoselectivity during pyrrolidine ring formation .
- Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
- Crystallization : Stereospecific recrystallization in ethanol/water mixtures improves enantiomeric ratios >99:1 .
Q. What experimental strategies resolve contradictions in reported solubility profiles of this compound?
- Methodological Answer :
- Solubility Studies :
- pH-Dependent Solubility : Test solubility in buffers (pH 1–12) to identify optimal conditions for biological assays .
- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- Contradiction Analysis : Compare DSC thermograms to detect polymorphic forms affecting solubility .
Q. How should inhibitory activity assays be designed to evaluate this compound against iNOS?
- Methodological Answer :
- Enzyme Assays :
- IC₅₀ Determination : Use recombinant iNOS with L-arginine substrate; measure nitrite via Griess reagent .
- Selectivity Controls : Include nNOS and eNOS isoforms to confirm specificity (e.g., IC₅₀ ratios >100-fold) .
- In Vivo Validation : Administer in LPS-induced septic shock models to assess antihypotensive effects .
Q. What advanced techniques characterize the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic interactions .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolites in pharmacokinetic studies .
Data Contradiction Analysis
Q. How can discrepancies in reported reaction yields for this compound be addressed?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., base strength, solvent polarity) .
- Byproduct Analysis : Identify side products (e.g., N-alkylation) via LC-MS and adjust stoichiometry .
- Reproducibility : Validate protocols across independent labs with standardized reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
